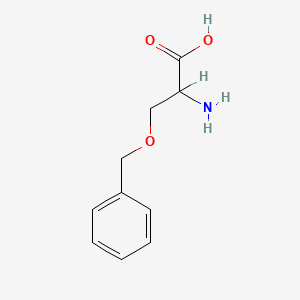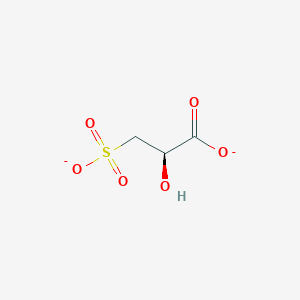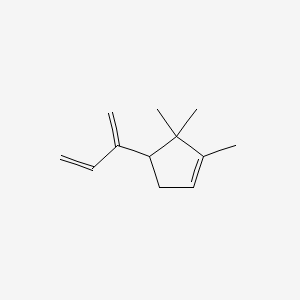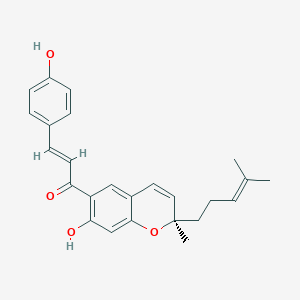
O-Benzyl-DL-serine
Descripción general
Descripción
O-Benzyl-DL-serine, also known as (±)-2-Amino-3-benzyloxypropionic acid, is a compound with the linear formula C6H5CH2OCH2CH(NH2)COOH . It has a molecular weight of 195.22 .
Synthesis Analysis
The optically active O-Benzyl-l-serine can be prepared in 78% yield by the enzymatic resolution of the N-acetyl derivative with Takadiastase . DL-Seryl-glycine was prepared by the N. C. A. method of Bailey and DL-seryl-L-leucine was synthesized by the Fischer’s acid chloride method respectively .Molecular Structure Analysis
The SMILES string for O-Benzyl-DL-serine is NC(COCc1ccccc1)C(O)=O . The InChI code is 1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) .Chemical Reactions Analysis
O-Benzyl-DL-serine is used in solution phase peptide synthesis . It is also used as a catalytic agent and petrochemical additive .Physical And Chemical Properties Analysis
O-Benzyl-DL-serine is a white to light yellow powder to crystal . It is insoluble in water . .Aplicaciones Científicas De Investigación
Peptide Synthesis
O-Benzyl-DL-serine is a valuable starting material in peptide synthesis. Its optically active form, O-Benzyl-L-serine, can be prepared with high yield through enzymatic resolution . This compound is particularly useful for synthesizing serine peptides, such as DL-Seryl-glycine and DL-seryl-L-leucine, using methods like the N.C.A. method and Fischer’s acid chloride method .
Enzymatic Resolution Studies
The compound’s ability to undergo enzymatic resolution makes it an important subject for studying enzyme specificity and kinetics. The resolution of its N-acetyl derivative with Takadiastase has been documented to yield a significant amount of the optically active form .
Catalytic Agent
In the field of catalysis, O-Benzyl-DL-serine serves as a catalytic agent. Its properties may influence reaction rates and selectivity, making it a subject of interest for developing new catalytic processes in organic chemistry .
Petrochemical Additive
The application of O-Benzyl-DL-serine extends to the petrochemical industry, where it is used as an additive. Its role could involve improving the efficiency of petrochemical processes or enhancing the properties of petrochemical products .
Optical Resolution Agent
O-Benzyl-DL-serine’s utility in optical resolution extends beyond its own preparation. It can potentially be used to resolve other racemic mixtures, contributing to the production of optically pure substances in pharmaceuticals and fine chemicals .
Synthetic Intermediate
As a synthetic intermediate, O-Benzyl-DL-serine is integral in the synthesis of more complex molecules. Its incorporation into larger structures is crucial for the development of new compounds with potential applications in medicine and materials science .
Safety and Hazards
O-Benzyl-DL-serine should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
O-Benzyl-DL-serine is a derivative of the amino acid serine. It is synthesized by the enzymatic resolution of the N-acetyl derivative . .
Mode of Action
It is known that serine derivatives can participate in various biochemical reactions, including peptide synthesis .
Biochemical Pathways
O-Benzyl-DL-serine may be involved in the serine biosynthesis pathway. Serine is a non-essential amino acid that participates in several essential processes for plants and animals, including the biosynthesis of amino acids (glycine, methionine, cysteine), nitrogenous bases, phospholipids, and sphingolipids . Serine is also the main source of one-carbon units for the methylation reactions of nucleic acids and proteins .
Pharmacokinetics
The solubility of a compound can influence its bioavailability, and o-benzyl-dl-serine is reported to be insoluble in water .
Propiedades
IUPAC Name |
2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-DL-serine | |
CAS RN |
5445-44-3 | |
| Record name | O-(Phenylmethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxy-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-benzyloxy-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of O-Benzyl-DL-serine in peptide synthesis?
A1: O-Benzyl-DL-serine serves as a protected form of serine, a naturally occurring amino acid. The benzyl group masks the reactivity of the hydroxyl group on serine, allowing for controlled peptide bond formation during synthesis [, ].
Q2: Can you give an example of how O-Benzyl-DL-serine has been specifically utilized in peptide synthesis?
A2: Researchers successfully synthesized L-seryl-L-histidine and L-seryl-L-histidyl-L-leucine peptides using O-Benzyl-DL-serine as a starting material. The benzyl protecting group was later removed using specific conditions to yield the desired peptides [].
Q3: Are there any challenges associated with using O-Benzyl-DL-serine in peptide synthesis?
A3: Yes, removing the benzyl protecting group from O-Benzyl-DL-serine derivatives requires careful consideration of the solvent used. For instance, using dioxane instead of glacial acetic acid proved crucial for successful deprotection in one study []. This highlights the importance of optimizing reaction conditions for different peptide sequences.
Q4: Beyond peptide synthesis, has O-Benzyl-DL-serine been explored for other applications?
A4: Yes, O-Benzyl-DL-serine has been incorporated into copolymers. For example, a water-soluble amphoteric polypeptide was synthesized using O-Benzyl-DL-serine and γ-benzyl L-glutamate. This copolymer exhibited interesting properties, including water solubility dependent on serine content and pH-dependent viscosity and optical rotation, making it potentially relevant for various applications [].
Q5: Are there efficient methods available for obtaining enantiomerically pure O-benzyl-L-serine?
A5: Yes, researchers have developed improved methods for obtaining O-benzyl-L-serine. One approach utilized enzymatic resolution of N-acetyl-O-benzyl-DL-serine with Takadiastase, achieving a 78% yield of the desired enantiomer []. Another study demonstrated the separation of partially resolved N-formyl-O-benzyl-DL-serine enantiomers using selective solubilization, offering a cost-effective route to O-benzyl-L-serine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)



![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
